

Long-term storage and stability of sodium chromate tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium chromate tetrahydrate

Cat. No.: B154380

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Technical Support Center: Sodium Chromate Tetrahydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium chromate tetrahydrate**.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for **sodium chromate tetrahydrate**?

Sodium chromate tetrahydrate should be stored in a cool, dry, and well-ventilated area.^{[1][2]} It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic and deliquescent (absorbs moisture from the air to the point of dissolving).^{[2][3]} Store it in a locked poisons cabinet or a segregated and approved area, away from incompatible materials.^[2]

2. What is the expected shelf life of **sodium chromate tetrahydrate**?

While one source suggests an "indefinite" shelf life if stored properly in solution, another indicates a "poor shelf life" for the solid form without providing specific timeframes.^[2] Given its hygroscopic nature, the stability of **sodium chromate tetrahydrate** is highly dependent on

storage conditions. To ensure the integrity of the compound for long-term experiments, it is best practice to use it within a few years of purchase and to regularly test its purity if it has been stored for an extended period.

3. How does **sodium chromate tetrahydrate** degrade over time?

Under recommended storage conditions, **sodium chromate tetrahydrate** is chemically stable. [4][5][6] Degradation is not expected under normal use.[1] The primary concern during storage is the absorption of moisture due to its hygroscopic nature, which can affect the concentration and handling of the compound.[3] At high temperatures, such as in a fire, it will decompose to produce toxic fumes, including sodium oxides and chromium oxides.[3][4]

4. What are the main safety hazards associated with **sodium chromate tetrahydrate**?

Sodium chromate tetrahydrate is a highly hazardous substance with multiple health risks. It is classified as a carcinogen, mutagen, and reproductive hazard.[3][4] It is acutely toxic if swallowed or inhaled and can be harmful in contact with skin.[4] As a corrosive substance, it can cause severe skin burns and eye damage.[4] It is also a strong oxidizer and can cause or intensify fire when in contact with combustible materials.[7]

5. What personal protective equipment (PPE) should be used when handling this compound?

When handling **sodium chromate tetrahydrate**, a comprehensive suite of PPE is required. This includes:

- Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form, to prevent inhalation.[8]
- Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against dust and splashes.[4]
- Hand Protection: Chemical-resistant gloves must be worn.[4][8]
- Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

All work with **sodium chromate tetrahydrate** should be conducted in a well-ventilated area or a chemical fume hood.^[2]

Troubleshooting Guides

Issue 1: Inconsistent results in oxidation reactions.

Possible Cause 1: Purity of **Sodium Chromate Tetrahydrate**

- Solution: The purity of your **sodium chromate tetrahydrate** may have been compromised by moisture absorption or contamination. It is advisable to perform a purity assay, such as a redox titration (see Experimental Protocols section), to verify its concentration. For sensitive applications, consider using a freshly opened container of the reagent.

Possible Cause 2: Reaction Conditions

- Solution: The efficiency of oxidation reactions with sodium chromate is often pH-dependent. In acidic conditions, chromate is converted to the more powerful oxidizing agent, dichromate.^[9] Ensure that the pH of your reaction mixture is appropriate for the desired transformation. For the oxidation of alcohols, the reaction is typically carried out in the presence of an acid.^[9]

Possible Cause 3: Side Reactions

- Solution: Sodium chromate is a strong but can be a non-selective oxidizing agent, potentially leading to over-oxidation or side reactions with other functional groups in your molecule. If you are experiencing unwanted byproducts, consider using a milder or more selective oxidizing agent such as pyridinium chlorochromate (PCC) for oxidation of primary alcohols to aldehydes, or Dess-Martin periodinane (DMP).

Issue 2: Difficulty in preparing stable aqueous solutions.

Possible Cause 1: Water Quality

- Solution: Use deionized or distilled water to prepare your solutions. Tap water may contain impurities that can react with sodium chromate.

Possible Cause 2: Photodegradation

- **Solution:** While not extensively documented for sodium chromate, some chemical solutions are sensitive to light. Store your prepared solutions in amber glass bottles or in the dark to minimize any potential for photodegradation.

Possible Cause 3: Change in pH

- **Solution:** The pH of the solution can affect the equilibrium between chromate and dichromate ions.^[9] If your application is sensitive to the specific chromate species, buffer the solution to the desired pH.

Issue 3: Color of the compound appears different from the expected bright yellow.

Possible Cause: Contamination or Dehydration

- **Solution:** A change in color could indicate the presence of impurities or a change in the hydration state of the salt. If the material appears pale, clumped, or has a different hue, it is a strong indicator of degradation or contamination. It is recommended to use a new, unopened container of the reagent and to store it under the recommended dry conditions.

Data Presentation

Table 1: Physical and Chemical Properties of **Sodium Chromate Tetrahydrate**

Property	Value
Chemical Formula	$\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$
Molecular Weight	234.03 g/mol
Appearance	Yellow crystalline solid
Odor	Odorless
pH of Solution (5%)	8.0 - 10.0
Solubility in Water	Soluble
Stability	Stable under normal conditions; hygroscopic

Source: Information compiled from multiple safety data sheets and chemical supplier information.

Experimental Protocols

Protocol 1: Purity Assay of Sodium Chromate Tetrahydrate by Iodometric Redox Titration

This protocol is based on the principle that in an acidic solution, chromate ions (CrO_4^{2-}) will oxidize iodide ions (I^-) to iodine (I_2). The liberated iodine is then titrated with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution using a starch indicator.

Materials:

- **Sodium chromate tetrahydrate** sample
- Potassium iodide (KI), solid
- Standardized 0.1 N sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Concentrated sulfuric acid (H_2SO_4)
- Starch indicator solution (1%)
- Deionized water
- Analytical balance
- Volumetric flasks (100 mL)
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)
- Pipettes

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.2 g of the **sodium chromate tetrahydrate** sample and dissolve it in deionized water in a 100 mL volumetric flask. Dilute to the mark with deionized water.
- **Reaction:** Pipette 25.00 mL of the sample solution into a 250 mL Erlenmeyer flask. Carefully add 2 g of potassium iodide and 5 mL of 2 N sulfuric acid. Swirl the flask to dissolve the solids and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a dark reddish-brown due to the liberated iodine.
- **Titration:** Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. As the endpoint is approached, the solution will turn a pale yellow.
- **Indicator Addition:** At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
- **Endpoint Determination:** Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color completely disappears, leaving a clear or slightly greenish solution (due to the presence of Cr^{3+} ions). This is the endpoint.
- **Calculation:** Record the volume of sodium thiosulfate solution used. Calculate the purity of the **sodium chromate tetrahydrate** using the following formula:

$$\% \text{ Purity} = (V \times N \times E) / (W \times (25/100)) \times 100$$

Where:

- V = Volume of sodium thiosulfate solution used (in L)
- N = Normality of the sodium thiosulfate solution
- E = Equivalent weight of $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$ (Molecular Weight / 3 = $234.03 / 3 = 78.01$)
- W = Weight of the **sodium chromate tetrahydrate** sample (in g)

Protocol 2: Preparation of a Standard Solution for UV-Vis Spectrophotometry

This protocol is adapted from the USP monograph for Sodium Chromate Cr 51 Injection and can be used to prepare a standard solution for quantitative analysis.[\[10\]](#)

Materials:

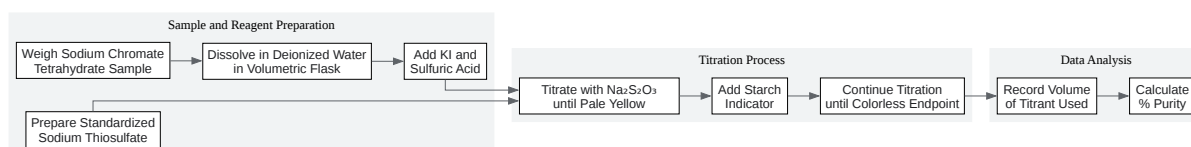
- Potassium chromate (K_2CrO_4), analytical standard
- 0.1 N Sodium bicarbonate ($NaHCO_3$) solution
- Deionized water
- Analytical balance
- Volumetric flasks (100 mL and 1000 mL)
- Pipettes

Procedure:

- Standard Stock Preparation (1 mg/mL of Chromium): Accurately weigh 3.735 g of potassium chromate and dissolve it in 1000 mL of deionized water. This solution has a chromium concentration of 1.0 mg/mL.[\[10\]](#)
- Standard Preparation: From the stock solution, prepare a series of standards by pipetting known volumes into 100 mL volumetric flasks. For example, to prepare a 1.00 µg/mL chromium standard, pipette 0.100 mL of the stock solution into a 100 mL volumetric flask.[\[10\]](#)
- Matrix Matching: To each standard, add 0.42 mL of 0.1 N sodium bicarbonate solution.[\[10\]](#)
- Dilution: Dilute each flask to the 100 mL mark with deionized water.[\[10\]](#)
- Assay Preparation: The sample for analysis (Assay preparation) should be diluted to fall within the concentration range of the prepared standards.[\[10\]](#)
- Blank Preparation: A blank solution should be prepared by adding 0.42 mL of 0.1 N sodium bicarbonate to a 100 mL volumetric flask and diluting to the mark with deionized water.[\[10\]](#)

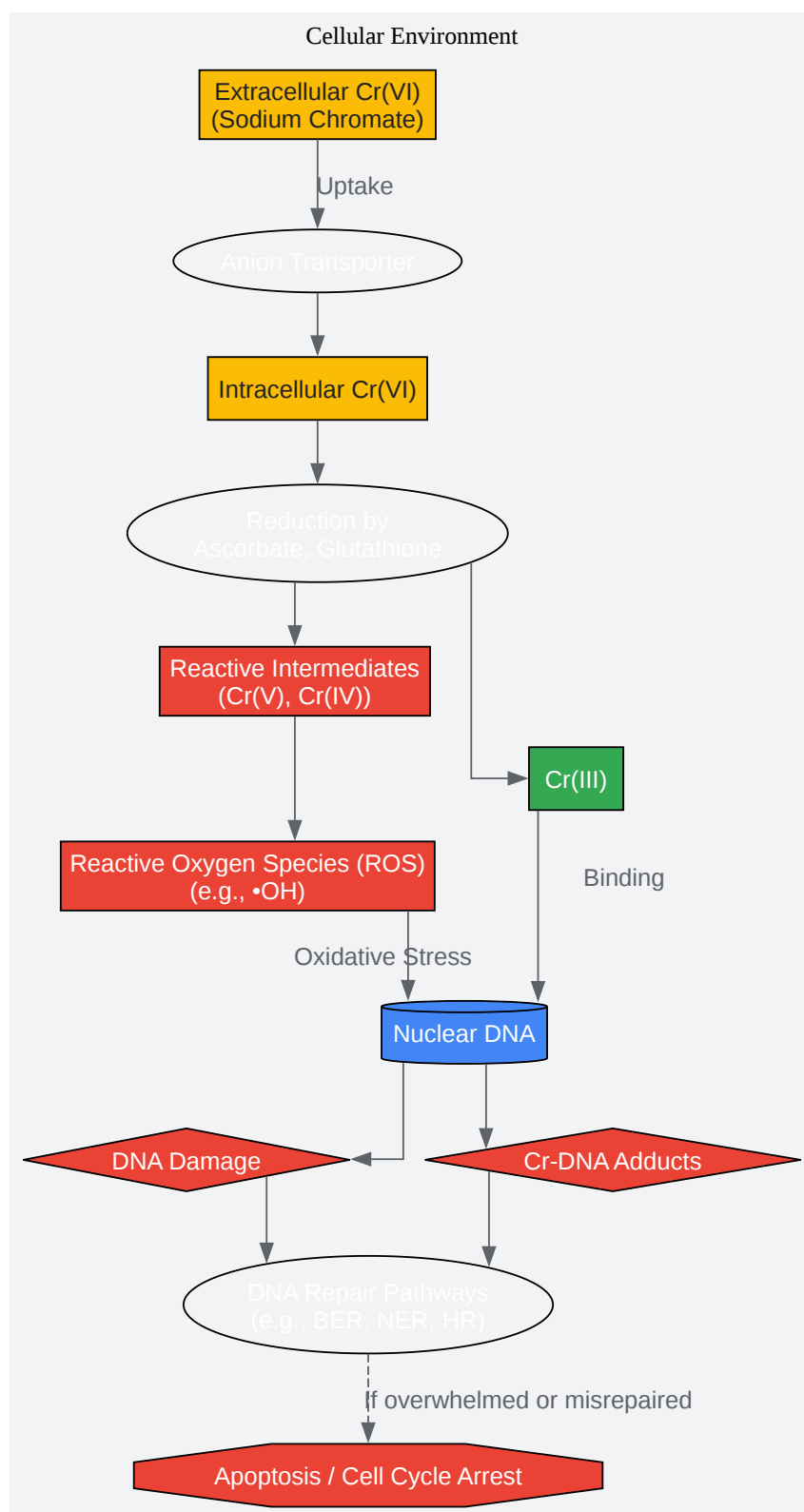
- Measurement: The absorbance of the standards and the sample can then be measured using a UV-Vis spectrophotometer at the appropriate wavelength for chromate (approximately 372 nm at pH > 6.4).^[11]

Mandatory Visualizations



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Caption: Workflow for Purity Assay by Iodometric Titration.



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Caption: Cellular Pathway of Cr(VI)-Induced DNA Damage.

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- To cite this document: BenchChem. [Long-term storage and stability of sodium chromate tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154380#long-term-storage-and-stability-of-sodium-chromate-tetrahydrate]

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